Antiproliferative Potency in Triple-Negative Breast Cancer: Class-Level Inference from 6,N2-Diaryl-1,3,5-triazine-2,4-diamines
Although no direct GI50 data have been published for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine itself, the compound belongs to a well-characterized 6,N2-diaryl-1,3,5-triazine-2,4-diamine series for which quantitative SAR data exist. In this series, compound 19 (bearing 6-(3,4,5-trimethoxyphenyl) and N2-(4-methoxyphenyl) substitution) achieved a GI50 of 0.01 µM against MDA-MB231 cells, while compound 5 (4-Me2N-phenyl at N2, 2-Cl-phenyl at 6) gave a GI50 of 0.1 µM, and compound 3 (4-CF3-phenyl at 6, 2-Cl-phenyl at N2) gave a GI50 of 13.7 µM [1]. The 2,4-dimethoxyphenyl group on the target compound provides a distinct hydrogen-bond donor/acceptor pattern compared to the 3,4,5-trimethoxy or 4-methoxy motifs in the most potent analogs, suggesting a potentially differentiable interaction profile with cellular targets. By class-level inference, compounds in this scaffold with multi-methoxy N2-aryl substitution and electron-withdrawing 6-substituents consistently fall within the 0.001–2.2 µM GI50 range against MDA-MB231 [1].
| Evidence Dimension | GI50 against MDA-MB231 triple-negative breast cancer cells (MTT assay, 72 h incubation) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; predicted active range based on SAR class: 0.01–10 µM GI50 |
| Comparator Or Baseline | Compound 19 (GI50 = 0.01 µM); Compound 5 (GI50 = 0.1 µM); Compound 3 (GI50 = 13.7 µM); Compound 8 (GI50 = 8.4 µM); Compound 13 (GI50 = 2.1 µM) — all from the same 6,N2-diaryl-1,3,5-triazine-2,4-diamine series [1]. |
| Quantified Difference | SAR trend: multi-methoxy N2-aryl + electron-withdrawing 6-substituent = 0.001–2.2 µM potency window vs. >20 µM for mono-substituted or electron-rich-only analogs. Specific difference for target compound awaits experimental determination. |
| Conditions | MDA-MB231 cells; MTT assay; 72 h compound exposure; triplicate measurements; GI50 values reported as mean ± SD. |
Why This Matters
For procurement decisions, the class-level SAR data identify the 2,4-dimethoxyphenyl + 6-CF3 combination as consistent with the potent subset of this scaffold family, justifying its selection over analogs lacking either the multi-methoxy N2-aryl motif or the electron-withdrawing 6-substituent.
- [1] Junaid, A.; Lim, F. P. L.; Dolzhenko, A. V. et al. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Medicinal Chemistry, 2020, 11, 913–922. Table 3: Cytotoxicity data for compounds 1–21. View Source
